molecular formula C10H2Cl4O4 B1605761 1,2,4,5-Benzenetetracarbonyl tetrachloride CAS No. 7710-20-5

1,2,4,5-Benzenetetracarbonyl tetrachloride

Cat. No.: B1605761
CAS No.: 7710-20-5
M. Wt: 327.9 g/mol
InChI Key: FNGBYWBFWZVPPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4,5-Benzenetetracarbonyl tetrachloride is a chemical compound with the molecular formula C₁₀H₂Cl₄O₄ This compound is a derivative of 1,2,4,5-benzenetetracarboxylic acid and is primarily used in organic synthesis as an acylating agent .

Preparation Methods

1,2,4,5-Benzenetetracarbonyl tetrachloride can be synthesized through the reaction of 1,2,4,5-benzenetetracarboxylic acid with thionyl chloride in the presence of a catalyst such as triethylamine . The reaction typically involves heating the mixture to facilitate the formation of the tetrachloride compound. The overall reaction can be represented as follows:

C6H2(COOH)4+4SOCl2C6H2(COCl)4+4SO2+4HCl\text{C}_6\text{H}_2(\text{COOH})_4 + 4\text{SOCl}_2 \rightarrow \text{C}_6\text{H}_2(\text{COCl})_4 + 4\text{SO}_2 + 4\text{HCl} C6​H2​(COOH)4​+4SOCl2​→C6​H2​(COCl)4​+4SO2​+4HCl

In industrial settings, this compound is produced using similar methods but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity .

Chemical Reactions Analysis

1,2,4,5-Benzenetetracarbonyl tetrachloride undergoes various chemical reactions, including:

    Acylation Reactions: It is commonly used as an acylating agent in organic synthesis to introduce acyl groups into other molecules.

    Hydrolysis: When exposed to water, it hydrolyzes to form 1,2,4,5-benzenetetracarboxylic acid and hydrochloric acid.

    Substitution Reactions: It can participate in substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Common reagents used in these reactions include water, alcohols, and amines. The major products formed depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism by which 1,2,4,5-benzenetetracarbonyl tetrachloride exerts its effects primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles, such as amines and alcohols, to form acylated products. This reactivity is due to the presence of the electron-withdrawing carbonyl groups, which make the carbon atoms more susceptible to nucleophilic attack .

Comparison with Similar Compounds

1,2,4,5-Benzenetetracarbonyl tetrachloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its high reactivity and versatility as an acylating agent, making it valuable in various synthetic applications .

Properties

IUPAC Name

benzene-1,2,4,5-tetracarbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H2Cl4O4/c11-7(15)3-1-4(8(12)16)6(10(14)18)2-5(3)9(13)17/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGBYWBFWZVPPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C(=O)Cl)C(=O)Cl)C(=O)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H2Cl4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3064774
Record name 1,2,4,5-Benzenetetracarbonyl tetrachloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3064774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7710-20-5
Record name 1,2,4,5-Benzenetetracarbonyl tetrachloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7710-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4,5-Benzenetetracarbonyl tetrachloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007710205
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4,5-Benzenetetracarbonyl tetrachloride
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2,4,5-Benzenetetracarbonyl tetrachloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3064774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,4,5-Benzenetetracarbonyl tetrachloride
Reactant of Route 2
1,2,4,5-Benzenetetracarbonyl tetrachloride
Reactant of Route 3
1,2,4,5-Benzenetetracarbonyl tetrachloride
Reactant of Route 4
Reactant of Route 4
1,2,4,5-Benzenetetracarbonyl tetrachloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1,2,4,5-Benzenetetracarbonyl tetrachloride
Reactant of Route 6
Reactant of Route 6
1,2,4,5-Benzenetetracarbonyl tetrachloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.